

# Application of Adipoyl-L-carnitine as an Internal Standard in Mass Spectrometry

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Application Note and Protocol

## Introduction

Adipoyl-L-carnitine is a dicarboxylic acylcarnitine that serves as a crucial internal standard in mass spectrometry-based quantitative analysis, particularly for the profiling of acylcarnitines in biological matrices. Its structural similarity to endogenous medium-chain dicarboxylic acylcarnitines makes it an ideal tool for correcting for variations in sample preparation and instrument response. This is especially pertinent in the study of inherited metabolic disorders, such as dicarboxylic acidurias, where the accurate quantification of specific acylcarnitine species is essential for diagnosis and monitoring. The use of a stable isotope-labeled internal standard, such as Adipoyl-L-carnitine-(N-methyl-d3), further enhances the accuracy and precision of these analytical methods.

Dicarboxylic acidurias are a group of inherited metabolic disorders characterized by the impaired beta-oxidation of fatty acids, leading to the accumulation of dicarboxylic acids and their corresponding carnitine esters in bodily fluids.[1][2][3] The analysis of acylcarnitine profiles by tandem mass spectrometry (MS/MS) is a primary tool for the diagnosis of these conditions. [4][5] The inclusion of an appropriate internal standard is critical to compensate for potential matrix effects and variations in ionization efficiency, ensuring reliable quantification.

This document provides a detailed protocol for the application of **Adipoyl-L-carnitine** as an internal standard for the quantitative analysis of dicarboxylic acylcarnitines in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



## **Principle of the Method**

The method involves the extraction of acylcarnitines from a biological sample, followed by analysis using a highly sensitive and specific LC-MS/MS system. **Adipoyl-L-carnitine**, preferably in its stable isotope-labeled form (e.g., **Adipoyl-L-carnitine**-d3), is added to the sample at the beginning of the preparation process. This internal standard co-elutes with the target analytes and is detected by the mass spectrometer. By comparing the signal intensity of the endogenous analytes to that of the known concentration of the internal standard, precise and accurate quantification can be achieved.

#### **Featured Product**

Product Name: Adipoyl-L-carnitine-(N-methyl-d3) lithium salt

Synonyms: C6DC-d3

Molecular Formula: C13H20D3NO6 · Li

 Applications: Internal standard for the quantification of dicarboxylic acylcarnitines by LC-MS/MS.

## **Quantitative Performance Data**

While specific quantitative performance data for **Adipoyl-L-carnitine** as an internal standard is not extensively published, the following tables represent typical validation parameters for LC-MS/MS methods for acylcarnitine analysis. These values are provided for illustrative purposes and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Illustrative Linearity and Range

Analyte Class	Internal Standard	Linearity Range (ng/mL)	Correlation Coefficient (r²)
Medium-Chain Dicarboxylic Acylcarnitines	Adipoyl-L-carnitine-d3	1 - 500	> 0.995



Table 2: Illustrative Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte Class	Internal Standard	LOD (ng/mL)	LOQ (ng/mL)
Medium-Chain Dicarboxylic Acylcarnitines	Adipoyl-L-carnitine-d3	0.5	1.5

#### Table 3: Illustrative Accuracy and Precision (Intra- and Inter-day)

QC Level	Internal Standard	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Recovery)
Low	Adipoyl-L- carnitine-d3	< 10	< 15	85 - 115
Medium	Adipoyl-L- carnitine-d3	< 10	< 15	85 - 115
High	Adipoyl-L- carnitine-d3	< 10	< 15	85 - 115

#### Table 4: Illustrative Recovery

Analyte Class	Internal Standard	Matrix	Recovery (%)
Medium-Chain Dicarboxylic Acylcarnitines	Adipoyl-L-carnitine-d3	Human Plasma	80 - 120

# **Experimental Protocols Materials and Reagents**

- Adipoyl-L-carnitine-(N-methyl-d3) lithium salt
- Acetonitrile (LC-MS grade)



- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water, deionized, 18 MΩ·cm or higher
- Human plasma (control and study samples)
- Microcentrifuge tubes (1.5 mL)
- · Autosampler vials

#### **Equipment**

- Liquid Chromatography system (e.g., UHPLC)
- Tandem Mass Spectrometer with an electrospray ionization (ESI) source
- Analytical balance
- Pipettes
- Vortex mixer
- Centrifuge

### **Preparation of Solutions**

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Adipoyl-L-carnitine**-(N-methyl-d3) lithium salt and dissolve it in 1 mL of methanol.
- Internal Standard Working Solution (10 μg/mL): Dilute the stock solution 1:100 with 50:50 (v/v) acetonitrile:water.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.



#### **Sample Preparation Protocol**

- Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 μL of human plasma.
- Internal Standard Spiking: Add 10  $\mu$ L of the 10  $\mu$ g/mL **Adipoyl-L-carnitine**-d3 working solution to each plasma sample.
- Protein Precipitation: Add 400 μL of cold acetonitrile to each tube.
- Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
- Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase A for increased sensitivity.
- Injection: The sample is ready for injection into the LC-MS/MS system.

#### LC-MS/MS Method

- LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Column Temperature: 40°C.
- Injection Volume: 5 μL.
- Flow Rate: 0.4 mL/min.
- Gradient Elution:
  - 0-1 min: 5% B
  - 1-8 min: Linear gradient to 95% B
  - 8-10 min: Hold at 95% B

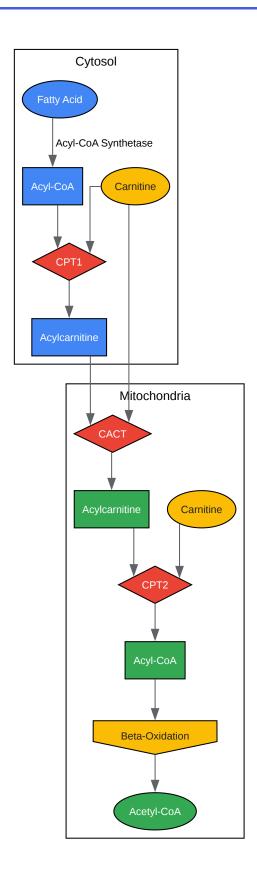


- 10.1-12 min: Return to 5% B and equilibrate.
- Mass Spectrometer:
  - o Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - Adipoylcarnitine (Analyte): Precursor ion (Q1) m/z 290.2 -> Product ion (Q3) m/z 85.1
    - Adipoyl-L-carnitine-d3 (Internal Standard): Precursor ion (Q1) m/z 293.2 -> Product ion (Q3) m/z 85.1
  - Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both the analyte and the internal standard.

# Signaling Pathways and Workflows Fatty Acid Beta-Oxidation and Carnitine Shuttle

The following diagram illustrates the role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondria for beta-oxidation. Dicarboxylic acylcarnitines are formed when there is an impairment in this pathway.





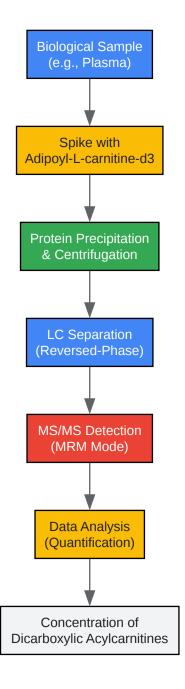
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Caption: Carnitine shuttle pathway for fatty acid transport.



## **Experimental Workflow for Acylcarnitine Analysis**

The following diagram outlines the logical steps involved in the quantitative analysis of acylcarnitines using an internal standard.



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Caption: Workflow for acylcarnitine analysis.

### Conclusion



**Adipoyl-L-carnitine** is a highly suitable internal standard for the LC-MS/MS quantification of dicarboxylic acylcarnitines in biological matrices. Its use, particularly in a stable isotope-labeled form, ensures the accuracy and reliability of results, which is paramount for clinical research and the diagnosis of metabolic disorders. The provided protocol offers a robust framework for the implementation of **Adipoyl-L-carnitine** in a quantitative acylcarnitine profiling workflow.

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